Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-((3,4-dimethylphenyl)carbamoyl)-3-methylthiophene-2-carboxylate: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 5-amino-4-[(3,4-dimethylphenyl)carbamoyl]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)14-11(4)13(15(18)23-14)16(20)19-12-7-6-9(2)10(3)8-12/h6-8H,5,18H2,1-4H3,(H,19,20) |
InChI Key |
QRQOXSARPFOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)NC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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